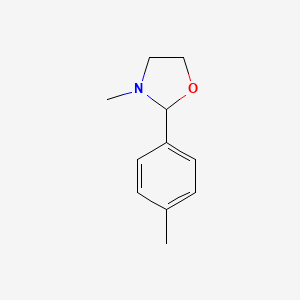

3-Methyl-2-(p-tolyl)oxazolidine

Description

Structure

3D Structure

Properties

CAS No. |

67625-11-0 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-methyl-2-(4-methylphenyl)-1,3-oxazolidine |

InChI |

InChI=1S/C11H15NO/c1-9-3-5-10(6-4-9)11-12(2)7-8-13-11/h3-6,11H,7-8H2,1-2H3 |

InChI Key |

MTIVTOZQHVJMAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2N(CCO2)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 2 P Tolyl Oxazolidine and Analogous Oxazolidines

Conventional Condensation Reactions for Oxazolidine (B1195125) Ring Formation

The most common approach to synthesizing the oxazolidine ring is through the condensation of an amino alcohol with a carbonyl compound. ontosight.ainih.gov This method is valued for its directness and the ready availability of starting materials.

Routes Utilizing Amino Alcohols and Carbonyl Compounds

The synthesis of 3-methyl-2-(p-tolyl)oxazolidine is typically achieved through the reaction of N-methylethanolamine with p-tolualdehyde. ontosight.ai This reaction is a classic example of forming a five-membered heterocyclic ring by combining a bifunctional amine and an aldehyde. ontosight.ainih.gov The general principle involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by an intramolecular cyclization involving the hydroxyl group, ultimately leading to the formation of the oxazolidine ring.

A variety of aldehydes can be condensed with 2-hydroxymethylpiperidine (2-HMP) to produce the corresponding hexahydro-3-alkyl-1,3-oxazolopiperidines in high yields. acs.org This highlights the versatility of this condensation approach for creating a diverse range of oxazolidine derivatives.

Strategic Optimization of Reaction Parameters: Solvent Effects, Catalytic Systems, and Temperature Regimes

The efficiency and outcome of oxazolidine synthesis are highly dependent on the reaction conditions. nih.govacs.org Careful optimization of solvents, catalysts, and temperature is crucial for maximizing yield and, in some cases, controlling stereoselectivity.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. For the condensation of various aldehydes with 2-hydroxymethylpiperidine, dichloromethane (B109758) (DCM) or toluene (B28343) at room temperature were found to be the mildest and most effective conditions. nih.govacs.org Other solvents like tetrahydrofuran (B95107) (THF) and methanol (B129727) resulted in lower yields. nih.gov In some cases, a solvent mixture, such as cyclohexane/THF, has been used to improve the solubility of the substrate and enhance enantioselectivity. rsc.org

Catalytic Systems: While some condensation reactions proceed without a catalyst, the use of a catalyst can often accelerate the reaction and improve yields. Anhydrous magnesium sulfate (B86663) (MgSO4) is a commonly used mild catalyst for these reactions. nih.govacs.org In some instances, the use of stronger Lewis acids like BF3OEt has been investigated, but this can lead to side reactions, such as the trimerization of aldehydes. nih.govacs.org For certain stereoselective syntheses, rhodium, palladium, or nickel catalysts have been employed. nih.gov Trifluoroacetic acid (TFA) has also been shown to be important for the cyclization step in some multi-component reactions. nih.gov

Temperature Regimes: The reaction temperature is another critical parameter. While many condensation reactions to form oxazolidines can be carried out at room temperature nih.govacs.org, some transformations may require elevated temperatures to proceed at a reasonable rate. For instance, in the synthesis of certain oxazolidin-2-ones, the reaction mixture is heated to reflux at 90 °C. nih.gov Conversely, lower temperatures, such as 0 °C or even -10 °C, can be beneficial for improving enantioselectivity in asymmetric syntheses. rsc.orgnih.gov

Interactive Table: Optimization of Oxazolidine Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |

| Solvent | Dichloromethane (DCM) | Toluene | Tetrahydrofuran (THF) | DCM and Toluene provide the mildest conditions. | nih.govacs.org |

| Catalyst | Anhydrous MgSO4 | BF3OEt | Rhodium catalyst | MgSO4 is a mild and effective catalyst. | nih.govacs.orgnih.gov |

| Temperature | Room Temperature | 90 °C | 0 °C | Varies depending on the desired outcome (yield vs. enantioselectivity). | nih.govacs.orgrsc.orgnih.gov |

Cyclization Approaches for Heterocyclic Construction

Beyond direct condensation, cyclization reactions offer alternative and sometimes more sophisticated routes to the oxazolidine core. These methods can involve the use of different starting materials or proceed through intramolecular transformations.

Methods Employing Isocyanates and Amino Alcohols

The reaction between isocyanates and amino alcohols provides a pathway to oxazolidinone derivatives, which are structurally related to oxazolidines. For example, the cyclization of propargylic alcohols and phenyl isocyanate can be promoted by silver catalysts to produce oxazolidin-2-ones. organic-chemistry.org This method highlights the use of a π-Lewis acid to activate a carbon-carbon triple bond and facilitate the cyclization process. organic-chemistry.org

Intramolecular Transformations Leading to Oxazolidine Ring Closure

Intramolecular cyclization is a powerful strategy for constructing the oxazolidine ring. This can be achieved through various transformations where the ring-closing step is the key to forming the heterocyclic system. One such method involves the intramolecular cyclization of oxazolidinones with carbanions, which can be used to prepare functionalized chiral lactams. nih.gov Another approach is the intramolecular ring-opening and cyclization of vinylene carbonate with 2-pyrrolyl/indolylanilines, catalyzed by rhodium(III), to yield oxazolidinones. rsc.org The intramolecular cyclization of β-aminoalcohols, formed from the reaction of an aniline (B41778) and ethylene (B1197577) oxide, can also lead to the formation of 3-aryl-2-oxazolidinones. rsc.org

Stereoselective Synthesis of Oxazolidines Bearing Aromatic Substituents

The development of stereoselective methods for the synthesis of oxazolidines is of significant interest, particularly for applications in asymmetric synthesis and pharmaceuticals. Chiral oxazolines have a long history of use in asymmetric carbon-carbon bond-forming reactions. acs.org

Several strategies have been developed to control the stereochemistry of oxazolidine formation. One approach involves the use of chiral catalysts, such as those based on rhodium, palladium, or nickel, in the reaction of butadiene monoxide with aryl imines. nih.gov This can lead to either stereospecific or stereoconvergent synthesis of 1,3-oxazolidines. nih.gov

Another strategy is to use chiral starting materials. Chiral, non-racemic amino alcohols, often derived from amino acids, are valuable precursors for the synthesis of chiral oxazolines. acs.org The stereochemistry of the starting amino alcohol is often preserved in the final oxazolidine product. google.com

Furthermore, asymmetric aldol (B89426) reactions followed by a modified Curtius protocol, which involves an intramolecular ring closure, can provide a route to enantiomerically enriched 4,5-disubstituted oxazolidin-2-ones. nih.gov The substrate scope for these reactions is broad, accommodating various aryl and aliphatic substituents. nih.gov The optimization of reaction conditions, including the use of specific catalysts and solvents, is crucial for achieving high enantioselectivity. For instance, ruthenium(II)-NHC catalysts have been successfully used for the asymmetric hydrogenation of 2-oxazolones to produce chiral 2-oxazolidinones with excellent enantioselectivities. rsc.org

Interactive Table: Stereoselective Synthesis of Oxazolidines

| Method | Catalyst/Reagent | Key Feature | Enantiomeric Excess (ee) | Reference |

| Catalytic Asymmetric Synthesis | Rhodium, Palladium, or Nickel catalysts | Stereospecific or stereoconvergent synthesis | Up to 94% ee | nih.gov |

| Asymmetric Hydrogenation | Ruthenium(II)-NHC catalyst | Hydrogenation of 2-oxazolones | Up to 96% ee | rsc.org |

| Asymmetric Aldol/Curtius Reaction | Chiral auxiliaries | Intramolecular ring closure | Good to excellent conversions | nih.gov |

| Multi-component Reaction | Chiral Lewis acid catalysts (e.g., 4c/Ti(IV)) | Asymmetric synthesis of 1,3-oxazolidine derivatives | Up to 41% ee | nih.gov |

Control of Stereocenters at the C-2 and C-5 Positions of the Oxazolidine Ring

The stereochemical configuration of the oxazolidine ring, particularly at the C-2 and C-5 positions, is crucial for its application in asymmetric synthesis and its biological activity. The relative and absolute stereochemistry at these centers can be influenced by several factors, including the choice of starting materials, reaction conditions, and the nature of the substituents.

One common approach to synthesizing oxazolidines is the condensation of a β-amino alcohol with an aldehyde or ketone. In the context of 3-methyl-2-(p-tolyl)oxazolidine, this would involve the reaction of N-methylethanolamine with p-tolualdehyde. The stereochemistry at the C-2 position is established during the cyclization step, and its orientation is often influenced by the existing stereocenter at C-5 (if derived from a chiral amino alcohol) through diastereoselective control.

Furthermore, the stability of the resulting oxazolidine can be subject to ring-chain tautomerism, where the heterocyclic ring exists in equilibrium with its open-chain Schiff base form. nih.gov The electronic nature of the substituents on the ring can play a significant role in this equilibrium. nih.gov For instance, the presence of electron-withdrawing or electron-donating groups can shift the equilibrium, thereby influencing the product distribution and stereochemical outcome. nih.gov Computational studies have confirmed that both kinetic and thermodynamic factors are at play in determining the final product distribution. nih.gov

Enantioselective and Diastereoselective Strategies in Oxazolidine Synthesis

Achieving high levels of enantioselectivity and diastereoselectivity is a primary goal in modern organic synthesis. For oxazolidines, several strategies have been developed to this end.

Chiral Auxiliaries: One of the most well-established methods involves the use of chiral auxiliaries, such as the Evans oxazolidinones. williams.edu These auxiliaries, derived from chiral amino alcohols, can be acylated and then undergo diastereoselective alkylation reactions. williams.edu The oxazolidinone scaffold provides a rigid framework that directs the incoming electrophile to one face of the enolate, leading to a high degree of stereocontrol. williams.edu Although this method is highly reliable and predictable, it is a multi-step process that involves the attachment and subsequent cleavage of the auxiliary. williams.edu

Catalytic Asymmetric Synthesis: A more elegant and atom-economical approach is the use of asymmetric catalysis. This can involve the use of chiral catalysts to control the stereochemical outcome of the ring-forming reaction. For instance, multifunctional catalysis has been employed in one-pot, multistep cascade reactions to produce substituted oxazolidine derivatives with high enantiomeric excess (up to 98% ee) and diastereomeric ratios (up to >20:1 dr). nih.govacs.org These reactions can be applied to a broad range of substrates under mild conditions. nih.govacs.org

Another catalytic approach is the asymmetric hydrogenation of 2-oxazolones using ruthenium(II)-NHC catalysts, which yields optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee). rsc.org The resulting enantioenriched products can be further transformed into valuable chiral building blocks like β-amino alcohols. rsc.org

The table below summarizes the results of a diastereoselective synthesis of bicyclic oxazolidines via a 1,3-dipolar cycloaddition reaction. mdpi.com

| Entry | R1 | R2 | Oxazolidines 137a:137b:138c |

| 1 | Me | Ph | 86:12:2 |

| 2 | Me | 4-OMe-C6H4 | 65:35:0 |

| 3 | Me | 4-NO2-C6H4 | 65 |

| 4 | t-Bu | Ph | 50:50:0 |

Data sourced from a study on the cycloaddition of azomethine ylide 136 to various aldehydes. mdpi.com

Emerging and Non-Conventional Synthetic Protocols for Oxazolidine Derivatives

Beyond traditional condensation reactions, several innovative methods for the synthesis of oxazolidines have emerged, offering alternative pathways with unique advantages.

Electrochemical Methods for Oxazolidine Ring Synthesis

Electrochemical synthesis is gaining traction as a green and efficient alternative to conventional methods. Electrosynthesis can be used to mediate the carboxylative cyclization of allylic amines with carbon dioxide to afford 2-oxazolidinones. organic-chemistry.org A key advantage of this method is the preservation of unsaturated double bonds, which is not always possible with other addition reactions. organic-chemistry.org This technique has also been successfully applied to the synthesis of the six-membered 1,3-oxazinan-2-one (B31196) ring system. organic-chemistry.org Furthermore, electrochemical methods have been developed for the trifluoromethylation and sulfonylation of N-allylamides, leading to the formation of trifluoromethylated and sulfonylated oxazoline (B21484) derivatives through a radical cascade cyclization. nih.gov

Hypervalent Iodine-Mediated Cyclizations in Heterocycle Synthesis

Hypervalent iodine reagents have proven to be versatile tools in organic synthesis, capable of mediating a variety of oxidative cyclizations. nsf.govnih.govumn.edu A metal-free oxidative cyclization of N-Boc-acrylamides using (diacetoxyiodo)benzene (B116549) in acetic acid can produce 5,5-disubstituted oxazolidine-2,4-diones in moderate to excellent yields. nsf.govnih.gov This reaction proceeds with the formation of a C-O bond and can be diastereospecific. nsf.govnih.gov

These reagents can act as activating agents for various substrates and even as heteroatom donors. umn.edu For example, the reaction of N-allylamides with (diacetoxyiodo)benzene in the presence of a Lewis acid like BF3·Et2O can yield oxazoline compounds. nsf.gov The combination of (diacetoxyiodo)benzene and trimethylsilyl (B98337) iodide can promote the intramolecular iodocyclization of N-allylamides to give 5-iodomethyl-2-oxazoline derivatives. nsf.gov

The following table presents the results of a hypervalent iodine-mediated oxidative cyclization of N-Boc-acrylamides.

| Substrate (R) | Product | Yield (%) |

| Phenyl | 5,5-Diphenyl-oxazolidine-2,4-dione | 85 |

| 4-Methoxyphenyl | 5,5-Bis(4-methoxyphenyl)oxazolidine-2,4-dione | 78 |

| 4-Fluorophenyl | 5,5-Bis(4-fluorophenyl)oxazolidine-2,4-dione | 92 |

| Methyl | 5,5-Dimethyl-oxazolidine-2,4-dione | 65 |

Note: This table is a representative example based on the described reactivity and is not from a specific cited study.

Approaches Involving [3+2] Cycloaddition Reactions (e.g., via Azomethine Ylides)

The [3+2] cycloaddition reaction is a powerful method for constructing five-membered rings. nih.gov The reaction between an azomethine ylide (a 1,3-dipole) and a dipolarophile, such as an aldehyde or ketone, can lead to the formation of an oxazolidine ring. nih.gov Azomethine ylides can be generated in situ from various precursors, including the thermal ring-opening of aziridines or the condensation of α-amino acids with aldehydes. nih.gov

For instance, the thermal electrocyclic ring-opening of a benzhydryl-protected aziridine (B145994) can generate an azomethine ylide that subsequently reacts with aromatic aldehydes to form oxazolidines. nih.gov The stereoselectivity of this cycloaddition can be influenced by the geometry of the azomethine ylide. nih.gov

Catalytic enantioselective [3+2] cycloadditions have also been developed. A notable example is the reaction of N-tosylaziridines and aldehydes catalyzed by a Ni(II)-bisoxazoline complex, which affords 1,3-oxazolidine products with high diastereoselectivity and enantiomeric excess (up to 96% ee). rsc.org This method achieves control over distant stereocenters through a chirality transfer approach. rsc.org More recently, selective [3+2] cycloaddition reactions between in situ generated nonstabilized azomethine ylides and isothiazol-3(2H)-ones have been shown to selectively produce thiazolidines or cyclo-fused oxazolidinones depending on the Lewis acid catalyst used. researcher.life

Furthermore, intramolecular [3+2] cycloadditions of azomethine ylides generated from secondary amines and aldehydes bearing a pendent dipolarophile can produce polycyclic amines containing an oxazolidine ring in a highly diastereoselective manner. acs.org

Mechanistic Investigations and Reactivity Profiles of Oxazolidine Derivatives

Elucidation of Mechanistic Pathways in Oxazolidine (B1195125) Formation

The formation of the oxazolidine ring is a well-studied process that typically involves the condensation of a β-amino alcohol with an aldehyde or ketone. wikipedia.org This reaction proceeds through key intermediates and a series of nucleophilic attack and cyclization steps.

Identification and Characterization of Key Intermediates (e.g., Hemiaminals, Iminium Ions)

The synthesis of oxazolidines often proceeds through the formation of hemiaminal intermediates. acs.orgorganic-chemistry.orgnih.govnih.gov These intermediates are formed by the enantioselective addition of an alcohol to an imine, often catalyzed by a chiral catalyst such as a chiral magnesium phosphate (B84403). acs.orgorganic-chemistry.orgnih.govnih.gov The hemiaminal can then undergo intramolecular cyclization to form the oxazolidine ring. acs.orgorganic-chemistry.orgnih.govnih.gov

In some cases, the reaction may proceed through a fleeting iminium ion intermediate. rsc.orgnih.govacs.org This transient species is highly reactive and readily undergoes nucleophilic attack by the intramolecular hydroxyl group to form the cyclic oxazolidine. nih.govacs.org The existence of iminium ions as intermediates has been supported by various studies, including those on the formation of oxazolidines from N-alkyl glucamines and benzaldehydes. rsc.org An equilibrium can exist between the open imine form and the ring-closed oxazolidine form. mdpi.comnih.gov

Analysis of Nucleophilic Attack and Subsequent Cyclization Steps

The formation of the oxazolidine ring involves a nucleophilic attack of the hydroxyl group of the β-amino alcohol onto the carbonyl carbon of the aldehyde or ketone, or onto the iminium ion intermediate. nih.govacs.orgnih.gov This is followed by a cyclization step to form the five-membered ring.

The cyclization can occur through different pathways, including 5-exo-tet and 6-exo-tet cyclizations for the formation of 1,3-oxazolidines and 1,3-oxazinanes, respectively. acs.org The reaction can be influenced by various factors, including the choice of catalyst and reaction conditions. For example, a one-pot synthesis of chiral 1,3-oxazolidines has been achieved with high yields and enantioselectivities using a chiral magnesium phosphate catalyst under mild basic conditions. acs.orgorganic-chemistry.orgnih.govnih.gov In some instances, the reaction proceeds via an asynchronous concerted mechanism, where the ring-opening of an epoxide, nucleophilic attack, and cyclization occur in a single step. nih.gov

Stereochemical Implications in Reaction Mechanisms

The stereochemistry of oxazolidine derivatives is a crucial aspect of their chemistry, with significant implications for their biological activity and use as chiral auxiliaries.

Control of E/Z Isomerism in Related Oxazolidinone/Enamide Systems

In related systems like oxazolidinone-functionalized enecarbamates, the control of E/Z isomerism is an important consideration. nih.govrsc.org Photoisomerization of these compounds can lead to different diastereoselectivities in the photoproducts. nih.gov The E/Z isomerism arises from the restricted rotation around a carbon-carbon double bond. studymind.co.uklibretexts.org The diastereoselectivity of the photoisomerization can be influenced by factors such as the solvent, temperature, and the use of chiral sensitizers. rsc.org Selective encapsulation within hydrophobic chiral cavities, such as those of gamma-cyclodextrin, has been shown to enhance the diastereoselectivity of the photoisomerization process. nih.gov

Influence of Substituents on Diastereoselectivity and Enantioselectivity

The nature of the substituents on the starting materials can significantly influence the diastereoselectivity and enantioselectivity of oxazolidine formation. acs.orgnih.gov In the synthesis of oxazolidinylthiazolidines, the substituents on the amino alcohol were found to be a major factor determining the product distribution. nih.govresearchgate.net For instance, bulky substituents at the R1 position of the amino alcohol favored the formation of the thiazolo[4,3-b]oxazole product. nih.gov

In the asymmetric synthesis of 1,3-oxazolidines, both electron-donating and electron-withdrawing groups at the para position of the phenyl ring of the imine substrate had little effect on the enantioselectivity. acs.orgnih.gov However, electron-withdrawing groups at the meta position led to excellent selectivity. acs.orgnih.gov Similarly, in the synthesis of 4,5-disubstituted oxazolidin-2-ones, a range of aryl and aliphatic substituents were well-tolerated, affording the desired products in good to excellent conversions. nih.gov The choice of catalyst also plays a critical role in determining the enantioselectivity of the reaction. acs.orgnih.gov

Reactivity of the Oxazolidine Ring System and its Peripheral Functional Groups

The oxazolidine ring system exhibits a range of reactivities, including ring-opening reactions and reactions involving its peripheral functional groups. The ring is susceptible to hydrolysis, which is the reverse of its formation, and this process can be catalyzed by acids. wikipedia.orgacs.org The stability of the oxazolidine ring can be influenced by factors such as the nature of the substituents. For example, N-acyloxazolidines are more resistant to hydrolysis and reductive ring-opening due to the conjugation of the nitrogen lone pair with the carbonyl group. researchgate.net

The reactivity of the oxazolidine ring is also central to its use as a "moisture scavenger" in polyurethane systems. In the presence of moisture, the ring hydrolyzes to generate an amine and a hydroxyl group, which can then react with isocyanates. wikipedia.org The peripheral functional groups on the oxazolidine ring can also undergo various transformations, allowing for the synthesis of a diverse range of derivatives.

Ring-Opening and Ring-Closing Reactions of Oxazolidines

The stability and reactivity of the oxazolidine ring are central to its chemical utility. The ring can be formed through the condensation of a β-amino alcohol with an aldehyde or ketone and can subsequently be opened under various conditions, regenerating the constituent functional groups or leading to new chemical entities.

Ring-Closing Reactions: The most common route to the oxazolidine ring system is the acid- or base-catalyzed condensation of a β-amino alcohol with an aldehyde. In the case of 3-Methyl-2-(p-tolyl)oxazolidine , this would involve the reaction of N-methylethanolamine with p-tolualdehyde. The reaction typically proceeds through a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable five-membered ring.

Ring-Opening Reactions: The oxazolidine ring is susceptible to cleavage under various conditions, a property that is often exploited in synthetic chemistry.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the oxazolidine ring can be hydrolyzed to regenerate the parent β-amino alcohol and aldehyde. wikipedia.org The mechanism involves protonation of the ring oxygen, followed by nucleophilic attack of water at the C2 position. This process is essentially the reverse of the ring-forming condensation reaction. Studies on related oxazolidine systems have shown that the ring can be thermally unstable under acidic conditions, leading to an equilibrium between the cyclic oxazolidine and the open-chain iminium ion. researchgate.net

Reductive Cleavage: The C-O bond within the oxazolidine ring can be cleaved reductively. Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly employed for this purpose. lumenlearning.comyoutube.com The reduction of N-substituted oxazolidines typically yields the corresponding N-substituted amino alcohols. For 3-Methyl-2-(p-tolyl)oxazolidine , reductive cleavage would be expected to yield N-methyl-N-(p-tolyl)ethanolamine. The general mechanism involves the delivery of a hydride ion to the C2 carbon, followed by cleavage of the C-O bond.

| Reaction Type | Reagents | Typical Product from 3-Methyl-2-(p-tolyl)oxazolidine |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | N-Methylethanolamine and p-Tolualdehyde |

| Reductive Cleavage | LiAlH₄ or NaBH₄ | N-Methyl-N-(p-tolyl)ethanolamine |

Functionalization Strategies at the (p-tolyl) Moiety and N-Methyl Group

The presence of the p-tolyl and N-methyl substituents on the oxazolidine ring provides opportunities for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Functionalization of the (p-tolyl) Moiety:

Electrophilic Aromatic Substitution: The p-tolyl group is an activated aromatic system, susceptible to electrophilic substitution reactions. masterorganicchemistry.com The methyl group is an ortho-, para-directing group. Since the para position is already occupied by the oxazolidine ring, electrophilic attack is expected to occur at the ortho positions (relative to the methyl group). Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.comorganicchemistrytutor.com For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield 3-Methyl-2-(3-nitro-4-methylphenyl)oxazolidine.

Benzylic Functionalization: The methyl group of the p-tolyl moiety is a benzylic position and can be a site for radical or oxidative functionalization. However, such reactions often require harsh conditions that might not be compatible with the oxazolidine ring.

Functionalization of the N-Methyl Group:

N-Demethylation: The removal of the N-methyl group is a common transformation in medicinal chemistry and alkaloid synthesis. nih.govresearchgate.net Various methods have been developed for the N-demethylation of tertiary amines, including the von Braun reaction (using cyanogen (B1215507) bromide) and its modern variations with reagents like α-chloroethyl chloroformate. nih.gov Oxidative methods, sometimes employing iron salts in a Polonovski-type reaction, can also achieve N-demethylation. researchgate.net Successful application of these methods would convert 3-Methyl-2-(p-tolyl)oxazolidine into 2-(p-tolyl)oxazolidine, a secondary amine that can be further functionalized.

N-Alkylation/Acylation of the Demethylated Product: Once the N-methyl group is removed, the resulting secondary amine can be readily alkylated or acylated to introduce a variety of substituents at the nitrogen atom.

| Moiety | Reaction Type | Potential Reagents | Expected Product |

| p-Tolyl | Nitration | HNO₃, H₂SO₄ | 3-Methyl-2-(3-nitro-4-methylphenyl)oxazolidine |

| p-Tolyl | Bromination | Br₂, FeBr₃ | 3-Methyl-2-(3-bromo-4-methylphenyl)oxazolidine |

| N-Methyl | N-Demethylation | 1. α-Chloroethyl chloroformate; 2. MeOH | 2-(p-tolyl)oxazolidine |

Exploration of Unique Reactivities Conferred by the Oxazolidine Core

The oxazolidine ring, particularly when chiral, can impart unique reactivity and stereoselectivity to a molecule. While 3-Methyl-2-(p-tolyl)oxazolidine itself is not chiral, the principles of reactivity derived from chiral oxazolidines are relevant to understanding its potential as a directing group or in cycloaddition reactions.

Asymmetric Synthesis and Chiral Auxiliaries: Chiral oxazolidinones, closely related structures to oxazolidines, are widely used as "Evans' auxiliaries" in asymmetric synthesis. rsc.org They can direct the stereochemical outcome of reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. While the specific compound in this article is achiral, the oxazolidine ring can influence the stereochemistry of reactions at adjacent positions if a chiral center is present elsewhere in the molecule or if a chiral catalyst is employed. beilstein-journals.org

Cycloaddition Reactions: The oxazolidine ring system can participate in cycloaddition reactions. For instance, azomethine ylides can be generated from oxazolidines and undergo [3+2] cycloaddition reactions with various dipolarophiles. nih.govmdpi.comnih.gov The reaction of 3-Methyl-2-(p-tolyl)oxazolidine could potentially lead to the formation of an oxazolidinium ylide, a reactive intermediate for the synthesis of more complex heterocyclic systems. wikipedia.orgslideshare.net

Lewis Acid Activation: The nitrogen and oxygen atoms of the oxazolidine ring can coordinate to Lewis acids. This coordination can activate the molecule towards nucleophilic attack or influence the stereochemical course of a reaction. For example, Lewis acid activation at the ring oxygen can facilitate ring-opening reactions.

The reactivity of 3-Methyl-2-(p-tolyl)oxazolidine is a rich area of study, with potential applications in the synthesis of more complex molecules. The interplay between the oxazolidine core and its substituents dictates its chemical behavior, making it a versatile building block in organic synthesis. Further research into the specific reaction conditions and outcomes for this compound will undoubtedly unveil new synthetic possibilities.

Advanced Applications of 3 Methyl 2 P Tolyl Oxazolidine in Synthetic Chemistry

Utilization as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The construction of enantiomerically pure compounds is a central goal in modern chemistry, especially for the pharmaceutical industry, where a single enantiomer often accounts for the desired therapeutic activity. williams.edu Chiral oxazolidine (B1195125) derivatives have emerged as highly effective chiral auxiliaries and ligands for a multitude of asymmetric transformations. nih.gov A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The inherent chirality of the auxiliary biases the reaction pathway, leading to the preferential formation of one diastereomer over another. williams.edu

The effectiveness of an oxazolidine-based chiral auxiliary is rooted in its structural design. The synthesis of these chiral scaffolds typically begins with the condensation reaction between a chiral β-amino alcohol and an aldehyde or ketone. nih.govacs.org This reaction often proceeds under mild conditions, for instance, using anhydrous magnesium sulfate (B86663) in a solvent like dichloromethane (B109758) at room temperature, and is believed to occur via a transient iminium ion that rapidly cyclizes to form the thermodynamically stable oxazolidine ring. nih.govmdpi.com

The rational design of these catalysts involves placing sterically demanding substituents at specific positions on the oxazolidine ring. For instance, in the widely used Evans-type oxazolidinone auxiliaries (a closely related class), substituents at the C4 and C5 positions create a defined chiral environment. wikipedia.org This steric hindrance effectively shields one face of the molecule, directing an incoming reagent to the opposite, less-hindered face. williams.edu By modifying these substituents or the groups attached to the nitrogen atom, chemists can fine-tune the catalyst's stereodirecting influence for a specific transformation. The synthesis of chiral oxazoline (B21484) ligands for metal-catalyzed reactions, for example, may involve using reagents like anhydrous zinc chloride to facilitate the reaction between a nitrile and a chiral amino alcohol.

Oxazolidine-based chiral auxiliaries have enabled a wide array of catalytic enantioselective transformations. By temporarily attaching the auxiliary to a substrate, chemists can perform reactions such as alkylations, aldol (B89426) reactions, Michael additions, cyclopropanations, and allylations with a high degree of stereocontrol. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is established, the auxiliary can be cleaved and often recovered for reuse, enhancing its practical and commercial value. sigmaaldrich.com

The following table summarizes the performance of oxazolidinone auxiliaries, which share the core functional principle with oxazolidines, in several key asymmetric reactions.

| Reaction Type | Description | Diastereomeric Excess (% de) / Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|

| Michael Addition | Diastereoselective addition of a nucleophile to an α,β-unsaturated carbonyl compound. | 95% de | sigmaaldrich.com |

| Cyclopropanation | Formation of a cyclopropane (B1198618) ring from an alkene and a carbene source. | 98% de | sigmaaldrich.com |

| Allylation | Nucleophilic attack of an allyl group onto an electrophile. | >99% de (after recrystallization) | sigmaaldrich.com |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile. | >99% ee | sigmaaldrich.com |

The mechanism of chiral induction by oxazolidine auxiliaries is well-understood, particularly for the N-acylated oxazolidin-2-ones used in alkylation and aldol reactions. The process generally involves three key steps:

Formation of a Rigid Enolate: The N-acyl group is deprotonated using a base, such as sodium bis(trimethylsilyl)amide or a lithium base, to form an enolate. williams.eduwikipedia.org The presence of a Lewis acid (e.g., dibutylboron triflate or titanium tetrachloride) can chelate with the carbonyl oxygen and the oxygen of the oxazolidine ring, creating a rigid, planar Z-enolate structure. wikipedia.orgresearchgate.net

Face-Selective Electrophilic Attack: The bulky substituent at the C4 position of the oxazolidine ring (e.g., a benzyl (B1604629) or isopropyl group) sterically blocks one face of the rigid enolate. williams.edu Consequently, an incoming electrophile, such as an alkyl halide or an aldehyde, can only approach from the opposite, unhindered face. williams.eduwikipedia.org

Stereospecific Product Formation: This directed attack results in the highly diastereoselective formation of the new carbon-carbon bond, establishing a new stereocenter with a predictable configuration. researchgate.net The high degree of stereospecificity is also influenced by the inherent geometry of the oxazolidine ring itself, where the substituents adopt well-defined cis/trans relationships. mdpi.com

Role as Synthetic Intermediates and Building Blocks for Complex Molecular Architectures

Beyond their role as transient controllers of stereochemistry, oxazolidine derivatives are valuable synthetic intermediates. ontosight.ai The oxazolidine ring can be considered a stable, protected form of a β-amino alcohol, which can be unmasked at a later stage in a synthesis. This property makes them strategic building blocks for constructing more complex molecular frameworks, including those with significant pharmacological activity. nih.govontosight.ai

The oxazolidinone ring is a core structural feature in a number of important pharmaceutical agents. Their synthesis often relies on the strategic use of chiral oxazolidinone intermediates derived from amino alcohols. A prominent example is the antibiotic Linezolid, the first member of the oxazolidinone class of antimicrobials to receive FDA approval. orientjchem.org Its synthesis involves constructing the central (5R)-5-(aminomethyl)-3-aryl-2-oxazolidinone scaffold, which is derived from a chiral precursor like (R)-epichlorohydrin. orientjchem.org

Furthermore, biocatalytic methods have been developed for the enantioselective synthesis of oxazolidinones that serve as key intermediates for other drugs. chemrxiv.org For instance, engineered enzymes can catalyze the C-H amination of carbamate (B1207046) derivatives to produce chiral oxazolidinones that are precursors to the cholesterol-lowering drug Ezetimibe and the opioid receptor agonist CJ-15-161. chemrxiv.org The versatility of the oxazolidine scaffold is also demonstrated in the synthesis of natural products with anti-tuberculosis activity, where related sulfur-based auxiliaries are employed. scielo.org.mx

In the context of a multi-step total synthesis, chiral auxiliaries like oxazolidinones are often employed in the early stages to set a critical stereocenter with high fidelity. rsc.orglibretexts.org A typical synthetic sequence involves covalently attaching the auxiliary to an achiral substrate, performing the key diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product. scielo.org.mx

This strategy is a cornerstone of modern asymmetric synthesis because it is reliable, predictable, and applicable to a wide range of substrates. williams.edursc.org The ability to perform a challenging stereoselective transformation early on simplifies the remainder of the synthetic route. The development of continuous-flow processes, where multi-step sequences are integrated into a single, uninterrupted operation, further highlights the strategic importance of reliable intermediates like oxazoles and their derivatives in producing complex molecules efficiently. beilstein-journals.orgnih.gov The use of oxazolidine intermediates allows chemists to build complex, biologically active molecules that would be difficult to access through other methods. scielo.org.mx

Explorations in Materials Science and Polymer Chemistry

Integration of Oxazolidine Moieties into Novel Polymeric Architectures

There are no available studies detailing the polymerization of 3-Methyl-2-(p-tolyl)oxazolidine as a monomer or its incorporation as a functional moiety into polymer backbones or side chains. The reactivity of the oxazolidine ring under various polymerization conditions has not been reported for this specific compound, and thus, no examples of resulting polymeric architectures exist in the literature.

Potential Applications in Surface Modification and Functional Materials

Consequently, without established methods for creating polymers or materials containing 3-Methyl-2-(p-tolyl)oxazolidine, there are no documented applications in surface modification or the development of functional materials. While one might speculate on potential uses based on the properties of the p-tolyl group and the oxazolidine ring, such discussion would not be based on published research findings as required.

Computational and Advanced Spectroscopic Characterization of 3 Methyl 2 P Tolyl Oxazolidine

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 3-Methyl-2-(p-tolyl)oxazolidine. DFT calculations can determine structural parameters, electronic properties, and reactivity with high accuracy, offering a theoretical framework to complement experimental findings. bhu.ac.in

Geometry Optimization and Conformational Analysis of the Oxazolidine (B1195125) Ring and (p-tolyl) Group

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ajchem-a.com For 3-Methyl-2-(p-tolyl)oxazolidine, this involves determining the precise bond lengths, bond angles, and dihedral (torsion) angles that define its structure.

The five-membered oxazolidine ring is not planar and typically adopts an "envelope" or "twisted" conformation to relieve ring strain. The specific conformation is influenced by the substituents. The p-tolyl group attached to the C2 position and the methyl group on the nitrogen atom can exist in various spatial orientations relative to the ring. Conformational analysis using DFT would explore these different possibilities to identify the global minimum energy structure, which is the most likely conformation to be observed. This analysis is crucial for understanding the molecule's steric and electronic properties.

Below is a representative table of optimized geometrical parameters that could be obtained from a DFT calculation, such as at the B3LYP/6-311G(d,p) level of theory. bhu.ac.in

Table 1: Representative Optimized Geometrical Parameters for 3-Methyl-2-(p-tolyl)oxazolidine This data is illustrative of typical computational outputs and not from a specific experimental study.

| Parameter | Description | Typical Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C2-O1 | Carbon-Oxygen bond in the oxazolidine ring | 1.43 Å |

| C2-N3 | Carbon-Nitrogen bond in the oxazolidine ring | 1.46 Å |

| N3-C(Methyl) | Nitrogen-Methyl group bond | 1.45 Å |

| C2-C(Tolyl) | Bond connecting the ring to the p-tolyl group | 1.51 Å |

| **Bond Angles (°) ** | ||

| O1-C2-N3 | Angle within the oxazolidine ring at C2 | 104.5° |

| C5-O1-C2 | Angle within the oxazolidine ring at O1 | 109.8° |

| C2-N3-C4 | Angle within the oxazolidine ring at N3 | 108.2° |

| Dihedral Angles (°) | ||

| O1-C2-N3-C4 | Torsion angle defining the ring pucker | -25.0° |

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Fukui Functions, Global Reactivity Indices)

The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where reactivity is primarily determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com

HOMO : This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential, and its spatial distribution highlights the most nucleophilic regions of the molecule. youtube.com For 3-Methyl-2-(p-tolyl)oxazolidine, the HOMO is expected to have significant density on the nitrogen atom and the electron-rich p-tolyl ring.

LUMO : This is the lowest energy orbital without any electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity, and its location indicates the most electrophilic sites, susceptible to attack by nucleophiles. youtube.com

The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. ajchem-a.com A smaller gap suggests the molecule is more polarizable and more reactive.

Electronegativity (χ) : The tendency of a molecule to attract electrons.

Chemical Hardness (η) : The resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω) : A measure of the energy stabilization when the molecule accepts electrons from the environment. researchgate.net

Fukui functions are local reactivity descriptors that indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. They are calculated from changes in electron density and provide a more detailed picture of site selectivity than FMO analysis alone. researchgate.net

Table 2: Representative Electronic Properties and Global Reactivity Descriptors This data is illustrative of typical computational outputs and not from a specific experimental study.

| Parameter | Symbol | Formula | Typical Value |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.2 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.5 eV |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.7 eV |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 3.35 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.85 eV |

| Global Softness | S | 1 / (2η) | 0.175 eV-1 |

Mechanistic Insights Derived from Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms. For 3-Methyl-2-(p-tolyl)oxazolidine, this could involve studying its synthesis, which typically involves the condensation reaction of an amine (N-methylethanolamine) and an aldehyde (p-tolualdehyde). ontosight.ai DFT calculations can map the entire reaction pathway by:

Identifying Intermediates: Locating the structures of any transient species formed during the reaction.

Calculating Transition States: Finding the highest energy structure along the reaction coordinate that connects reactants to products. The energy of the transition state determines the activation energy and thus the reaction rate.

Confirming Pathways: Ensuring the calculated transition state correctly connects the desired reactants and products.

Furthermore, if 3-Methyl-2-(p-tolyl)oxazolidine is used as a chiral auxiliary or a ligand in catalysis, computational modeling can shed light on the mechanism of asymmetric induction or the catalytic cycle. It can help explain how the molecule interacts with substrates and catalysts to favor the formation of a specific product, a process that is central to many applications in organic synthesis. researchgate.net

Molecular Dynamics Simulations

While quantum chemical methods provide detailed information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or in the solid state. researchgate.netajchem-a.com

Investigation of Dynamic Behavior and Conformational Energetics in Solution or Solid State

An MD simulation of 3-Methyl-2-(p-tolyl)oxazolidine in a solvent like water or toluene (B28343) would reveal its dynamic behavior. It would show how the oxazolidine ring puckers and flexes, and how the p-tolyl and methyl groups rotate and move in real-time. mdpi.com

By analyzing the trajectory from an MD simulation, one can:

Explore the Conformational Landscape: Identify all accessible conformations and the frequency with which they occur.

Determine Conformational Energetics: Calculate the free energy differences between various conformations, providing a more complete picture of conformational stability than static DFT calculations alone.

Analyze Solvent Effects: Observe how solvent molecules arrange around the solute and influence its structure and dynamics through hydrogen bonding or van der Waals interactions.

This information is crucial for understanding how the molecule behaves in a realistic chemical environment.

Simulation of Intermolecular Interactions relevant to Catalysis or Adsorption

MD simulations are particularly powerful for studying how 3-Methyl-2-(p-tolyl)oxazolidine interacts with other molecules, which is key to its function in catalysis or as a component in materials science. ontosight.ainih.gov

For example, if the oxazolidine acts as a ligand for a metal catalyst, an MD simulation could model the ligand-metal complex. The simulation would reveal:

Binding Stability: The strength and duration of the interaction between the oxazolidine (specifically the nitrogen and/or oxygen atoms) and the metal center. nih.gov

Binding Modes: The preferred orientations of the ligand when bound to the catalyst.

Similarly, if studying the adsorption of this molecule onto a surface, MD simulations can model the process, showing how the molecule approaches, orients, and binds to the surface, providing insights relevant to surface chemistry and materials applications.

Advanced Spectroscopic Analysis for Structural Elucidation (General Principles)

Advanced spectroscopic techniques provide a detailed view into the molecular architecture of 3-Methyl-2-(p-tolyl)oxazolidine. Each method offers unique insights, and their combined application allows for an unambiguous assignment of the compound's structure. The synthesis of this oxazolidine typically involves the condensation of N-methylethanolamine with p-tolualdehyde. ontosight.ai

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Dynamic NMR for Conformational Studies)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the mapping of the carbon-hydrogen framework.

In the case of 3-Methyl-2-(p-tolyl)oxazolidine, specific signals in the ¹H and ¹³C NMR spectra would be expected. The protons of the p-tolyl group would appear in the aromatic region (typically δ 7.0-8.0 ppm), while the methyl group on the tolyl ring would produce a singlet around δ 2.3 ppm. The N-methyl group would also yield a singlet, likely in the δ 2.0-3.0 ppm range. The protons on the oxazolidine ring (at positions C4 and C5) would present as multiplets in the upfield region, and the proton at C2, the chiral center, would show a distinct chemical shift. nih.gov

Expected ¹H NMR Chemical Shifts for 3-Methyl-2-(p-tolyl)oxazolidine

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (tolyl) | 7.1-7.4 | Multiplet |

| C2-H (oxazolidine) | ~4.5-5.5 | Singlet/Doublet |

| C4-H₂ (oxazolidine) | ~3.5-4.5 | Multiplet |

| C5-H₂ (oxazolidine) | ~2.8-3.8 | Multiplet |

| N-CH₃ | ~2.2-2.8 | Singlet |

Expected ¹³C NMR Chemical Shifts for 3-Methyl-2-(p-tolyl)oxazolidine

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C2 (oxazolidine) | ~90-100 |

| C4 (oxazolidine) | ~60-70 |

| C5 (oxazolidine) | ~45-55 |

| N-CH₃ | ~30-40 |

| Tolyl-CH₃ | ~20-25 |

Note: These are estimated values based on data for structurally similar oxazolidine compounds. Actual values may vary.

Furthermore, Dynamic NMR (DNMR) studies can be employed to investigate conformational changes. The oxazolidine ring is not planar and can undergo ring-puckering. Additionally, rotation around the C2-tolyl bond may be restricted. DNMR experiments, conducted at various temperatures, can reveal the energy barriers associated with these dynamic processes, such as ring inversion or the interconversion of diastereomers. acs.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," providing definitive identification of the compound and its functional groups.

For 3-Methyl-2-(p-tolyl)oxazolidine, the IR spectrum would be expected to show characteristic absorption bands. Key vibrational modes would include C-H stretching from the aromatic and aliphatic portions, C-N stretching, and C-O stretching within the oxazolidine ring. The presence of the p-substituted benzene (B151609) ring would give rise to specific bands in the "fingerprint" region (below 1500 cm⁻¹). For instance, a strong band around 800-840 cm⁻¹ is characteristic of p-disubstitution.

Expected IR Absorption Bands for 3--Methyl-2-(p-tolyl)oxazolidine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| C-O (ether) | Stretch | 1050-1150 |

| C-N | Stretch | 1180-1360 |

| Aromatic C=C | Stretch | ~1600, ~1500, ~1450 |

Note: These are general ranges and the exact position and intensity of peaks can provide detailed structural information.

Raman spectroscopy would complement the IR data, particularly for the non-polar bonds, providing information on the skeletal vibrations of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed.

The molecular formula for 3-Methyl-2-(p-tolyl)oxazolidine is C₁₁H₁₅NO. HRMS would provide a precise mass measurement that corresponds to this formula.

In addition to accurate mass, mass spectrometry provides structural information through analysis of fragmentation patterns. When the molecule is ionized, it breaks apart into smaller, characteristic fragments. The fragmentation of 3-Methyl-2-(p-tolyl)oxazolidine would likely proceed through several key pathways. A common fragmentation for oxazolidines involves the cleavage of the ring. Another likely fragmentation would be the loss of the p-tolyl group, leading to a prominent peak corresponding to the tolyl cation (m/z 91).

Plausible Fragmentation Pathways for 3-Methyl-2-(p-tolyl)oxazolidine

| Fragment Ion | Proposed Structure / Loss | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 177 |

| [M - CH₃]⁺ | Loss of methyl group | 162 |

| [M - C₇H₇]⁺ | Loss of tolyl group | 86 |

| [C₇H₇]⁺ | Tolyl cation | 91 |

Note: The relative abundance of these fragments provides further clues to the molecule's stability and structure.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique requires a suitable single crystal of the compound. If a crystal of 3-Methyl-2-(p-tolyl)oxazolidine were grown, X-ray diffraction analysis would yield a definitive solid-state structure.

This analysis would provide highly accurate data on bond lengths, bond angles, and torsional angles. It would confirm the connectivity of the atoms and reveal the conformation of the oxazolidine ring (e.g., envelope or twisted conformation). Furthermore, it would show the relative orientation of the p-tolyl group with respect to the heterocyclic ring and detail any intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing. This level of detail is crucial for understanding the molecule's properties in the solid state. Although no specific crystal structure for 3-Methyl-2-(p-tolyl)oxazolidine is publicly available, analysis of related structures shows that the oxazolidine ring can adopt various conformations. nih.gov

Conclusion and Future Research Directions

Summary of Key Synthetic and Application Advancements Related to 3-Methyl-2-(p-tolyl)oxazolidine

The synthesis of 3-Methyl-2-(p-tolyl)oxazolidine and related oxazolidines is most commonly achieved through the condensation reaction of a β-amino alcohol with an aldehyde or ketone. ontosight.ainih.gov Research has demonstrated that the reaction conditions, including solvent, temperature, and the presence of dehydrating agents or catalysts, are critical factors that can influence reaction efficiency and product yield. acs.org For instance, mild conditions using anhydrous magnesium sulfate (B86663) in a solvent like dichloromethane (B109758) have proven effective for such condensations. nih.gov

The primary application of chiral oxazolidines, a class to which derivatives of 3-Methyl-2-(p-tolyl)oxazolidine belong, is as chiral auxiliaries in asymmetric synthesis. wikipedia.orgsigmaaldrich.com By temporarily incorporating the chiral oxazolidine (B1195125) moiety, chemists can control the stereochemical outcome of reactions, which is crucial for the synthesis of enantiomerically pure pharmaceutical compounds and natural products. sigmaaldrich.com Beyond their role as auxiliaries, these oxazolidine structures serve as valuable synthetic intermediates for more complex molecules with potential biological activity and as ligands in metal-catalyzed reactions. ontosight.airesearchgate.net

| Reaction Type | Reactants | Typical Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Condensation | β-amino alcohol and Aldehyde/Ketone | Anhydrous MgSO₄, CH₂Cl₂, Room Temperature | High yield under mild conditions | nih.govacs.org |

| Cascade Reaction | Mercaptoacetaldehyde and β-aminoalcohols | p-TsOH, EtOH, Reflux | One-pot synthesis forming multiple bonds | nih.gov |

| Cycloaddition | Aziridines and Aldehydes | Pd-Catalyzed Decarboxylative (3+2) Cycloaddition | Access to functionalized oxazolidines | mdpi.com |

Identification of Remaining Challenges and Knowledge Gaps in Oxazolidine Chemistry

Despite the progress, significant challenges remain in oxazolidine chemistry. A primary hurdle is achieving predictable and high levels of stereocontrol during synthesis. The stereochemical outcome is often highly sensitive to subtle changes in substrate structure and reaction conditions, which can lead to mixtures of diastereomers. nih.govnih.gov The Thorpe-Ingold effect, where bulky substituents can alter ring-forming equilibrium, is one factor, but a comprehensive understanding is still developing. nih.gov

Furthermore, the mechanistic pathways of oxazolidine formation and reactivity are not always clear. The transient iminium ion intermediate, for example, is often proposed but rarely observed directly, suggesting it is rapidly converted to the more stable cyclic oxazolidine. nih.gov Additionally, the potential for ring-chain tautomerism in solution can complicate their reactivity and analysis, representing a significant knowledge gap that hinders rational design and application. nih.gov

Prospective Avenues for Future Research on 3-Methyl-2-(p-tolyl)oxazolidine and its Analogs

Future research efforts can be directed toward several promising areas to overcome existing challenges and expand the utility of these compounds.

A major thrust in modern chemistry is the development of green and efficient synthetic methods. For oxazolidines, this involves designing cascade or one-pot reactions that form multiple chemical bonds in a single operation, minimizing waste and improving atom economy. nih.gov Moving away from stoichiometric reagents towards catalytic methods for key bond-forming steps is a critical goal for enhancing the sustainability of oxazolidine synthesis.

The use of chiral oxazolidine derivatives as ligands for asymmetric catalysis is a burgeoning field. ontosight.ai Future work should focus on designing novel oxazolidine-based ligands for a broader range of metal-catalyzed transformations. There is significant potential in exploring their application in reactions such as enantioselective allylic alkylations, cycloadditions, and photochemical reactions, where the chiral environment provided by the ligand can induce high levels of stereoselectivity. mdpi.comnih.gov

A systematic investigation into how the electronic and steric properties of substituents on the oxazolidine ring influence its reactivity and stereodirecting ability is essential. By correlating specific structural features with chemical behavior, researchers can develop guidelines for designing oxazolidine auxiliaries and ligands tailored for specific applications. This requires detailed kinetic and mechanistic studies, employing techniques such as advanced NMR spectroscopy and X-ray crystallography to elucidate transition states and intermediate structures. nih.govnih.gov

Computational chemistry offers powerful tools for augmenting experimental research. Density Functional Theory (DFT) and other modeling techniques can be used to predict the most stable conformations of oxazolidine derivatives, model reaction pathways, and calculate the energy barriers for different stereochemical outcomes. nih.gov Integrating these predictive models with experimental work can accelerate the discovery of new catalysts and auxiliaries, provide deeper insight into reaction mechanisms, and reduce the trial-and-error often involved in developing stereoselective syntheses. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 3-Methyl-2-(p-tolyl)oxazolidine, and how can reaction yields be maximized?

The compound can be synthesized via condensation reactions between 2-hydroxymethylpiperidine (2-HMP) and substituted aldehydes under mild conditions. For example, using p-tolualdehyde derivatives, the reaction typically proceeds in ethanol or methanol at 40–60°C with catalytic acid (e.g., HCl or acetic acid). Yields are optimized by controlling stoichiometry (1:1.2 molar ratio of 2-HMP to aldehyde) and reaction time (6–12 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .

Q. Which analytical techniques are most effective for characterizing 3-Methyl-2-(p-tolyl)oxazolidine?

Key characterization methods include:

- NMR spectroscopy : and NMR confirm regiochemistry and purity (e.g., distinguishing oxazolidine ring protons at δ 3.5–4.5 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% is typical for research-grade material).

- Mass spectrometry (HRMS) : ESI or EI-MS validates molecular ion peaks (e.g., [M+H] at m/z 206.1).

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Q. How should researchers handle and store 3-Methyl-2-(p-tolyl)oxazolidine to ensure stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent oxidation or hydrolysis. Solvent compatibility tests show stability in anhydrous DMSO or dichloromethane for ≤72 hours. Avoid aqueous buffers (pH > 7) due to potential ring-opening reactions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of 3-Methyl-2-(p-tolyl)oxazolidine formation?

The reaction mechanism involves nucleophilic attack of the 2-HMP hydroxyl group on the aldehyde carbonyl, followed by cyclization. Computational studies (DFT) suggest that steric hindrance from the p-tolyl group directs regioselectivity toward the 2-position. Isotopic labeling (e.g., ) of 2-HMP can track oxygen migration during cyclization. Kinetic studies (e.g., variable-temperature NMR) reveal activation energies (~50 kJ/mol) consistent with a concerted pathway .

Q. How can researchers resolve contradictions in spectroscopic data for oxazolidine derivatives?

Discrepancies in NMR or MS data often arise from:

- Tautomerism : Equilibrium between oxazolidine and imine forms in solution (monitored via NMR at low temperatures).

- Impurities : Trace aldehydes or unreacted 2-HMP may require rigorous purification (e.g., preparative HPLC).

- Solvent effects : Deuterated solvents (CDCl vs. DMSO-d) can shift proton signals by 0.1–0.3 ppm. Cross-validate with IR spectroscopy (C=N stretch at 1640–1680 cm) .

Q. What computational models predict the reactivity of 3-Methyl-2-(p-tolyl)oxazolidine in catalytic systems?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes or metal catalysts. For example, the oxazolidine nitrogen’s lone pair (Lewis basicity) facilitates coordination to transition metals (e.g., Pd or Cu). QSAR studies correlate substituent effects (e.g., electron-donating p-tolyl groups) with catalytic turnover rates in cross-coupling reactions .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.